(2R)-2-amino-3-[1-(1-aminoethylideneamino)propan-2-ylsulfanyl]propanoic Acid
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Overview
Description
(2R)-2-amino-3-[1-(1-aminoethylideneamino)propan-2-ylsulfanyl]propanoic acid is a complex organic compound characterized by its unique structure, which includes an amino group, a sulfanyl group, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-3-[1-(1-aminoethylideneamino)propan-2-ylsulfanyl]propanoic acid typically involves multi-step organic reactions. The initial step often includes the protection of the amino group to prevent unwanted side reactions. This is followed by the introduction of the sulfanyl group through nucleophilic substitution reactions. The final step involves the deprotection of the amino group and the formation of the propanoic acid moiety under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-3-[1-(1-aminoethylideneamino)propan-2-ylsulfanyl]propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The amino and sulfanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the amino group can produce primary amines.
Scientific Research Applications
(2R)-2-amino-3-[1-(1-aminoethylideneamino)propan-2-ylsulfanyl]propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-2-amino-3-[1-(1-aminoethylideneamino)propan-2-ylsulfanyl]propanoic acid involves its interaction with specific molecular targets and pathways. The amino and sulfanyl groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.
Properties
CAS No. |
251325-10-7 |
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Molecular Formula |
C8H17N3O2S |
Molecular Weight |
219.31 g/mol |
IUPAC Name |
(2R)-2-amino-3-[1-(1-aminoethylideneamino)propan-2-ylsulfanyl]propanoic acid |
InChI |
InChI=1S/C8H17N3O2S/c1-5(3-11-6(2)9)14-4-7(10)8(12)13/h5,7H,3-4,10H2,1-2H3,(H2,9,11)(H,12,13)/t5?,7-/m0/s1 |
InChI Key |
TVAJDCQMVOAKMN-MSZQBOFLSA-N |
Isomeric SMILES |
CC(CN=C(C)N)SC[C@@H](C(=O)O)N |
Canonical SMILES |
CC(CN=C(C)N)SCC(C(=O)O)N |
Origin of Product |
United States |
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